(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester
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Overview
Description
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester is an organic compound with a unique structure that includes an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester typically involves the reaction of ethyl oxetan-3-ylacetate with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-3-oxetanemethanol): Another oxetane derivative with similar reactivity.
(3-Methyl-3-oxetanemethanol): A structurally related compound with a methyl group instead of an ethoxycarbonylmethyl group.
Uniqueness
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester is unique due to its specific ester groups and the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Properties
CAS No. |
1262769-94-7 |
---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 |
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |
InChI Key |
NTDTTXWHMNHYOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(COC1)CC(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
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